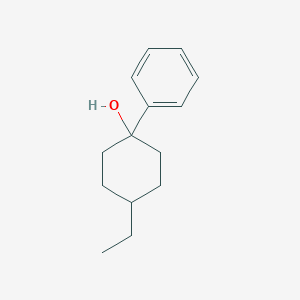

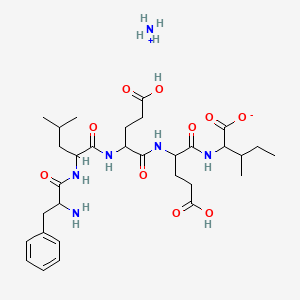

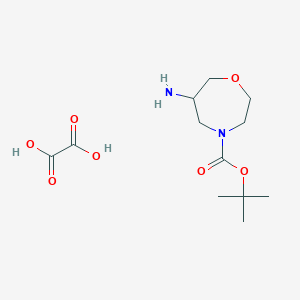

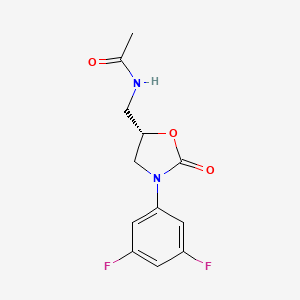

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Übersicht

Beschreibung

The compound is an oxazolidine derivative with a difluorophenyl group attached. Oxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains nitrogen and oxygen atoms. The difluorophenyl group suggests the presence of a phenyl (benzene) ring with two fluorine atoms attached .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable difluorophenyl compound with an oxazolidine precursor. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or coupling reactions .Chemical Reactions Analysis

As an oxazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the oxazolidine ring could be opened under acidic or basic conditions. The difluorophenyl group might also participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing fluorine atoms would likely make this less reactive than a typical phenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar acetamide group and the electronegative fluorine atoms would likely make it somewhat polar, which could affect its solubility in different solvents. The presence of the oxazolidine ring could also confer some degree of stability .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibitors

- Research has explored the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds, including those with long alkyl side chains, show promising efficiencies in preventing corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Ligand-Protein Interactions

- Studies on benzothiazolinone acetamide analogs have shown their potential in ligand-protein interactions, suggesting applications in drug discovery. These compounds also exhibit photovoltaic efficiency, indicating their use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Antibacterial and Antifungal Agents

- Novel thiazolidinone derivatives based on acetamide have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of acetamide derivatives in developing new antimicrobial agents (Kumar et al., 2012).

Antioxidant Activity

- Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating the potential of such compounds in combating oxidative stress (Chkirate et al., 2019).

Wirkmechanismus

Target of action

Without specific studies, it’s hard to predict the exact target of this compound. These drugs target bacterial protein synthesis .

Mode of action

If this compound acts like other 2-oxazolidinone antibiotics, it might bind to the bacterial 23S ribosomal RNA of the 50S subunit and prevent the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

Biochemical pathways

Again, if this compound is similar to other 2-oxazolidinone antibiotics, it would affect the protein synthesis pathway in bacteria .

Pharmacokinetics

The ADME properties of this compound are unknown without specific studies. Many 2-oxazolidinone antibiotics are well absorbed and widely distributed in the body .

Result of action

If this compound has antibacterial activity, the result of its action would be the inhibition of bacterial growth or bacterial death due to the disruption of protein synthesis .

Action environment

The action of this compound, like other antibiotics, could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the bacterial species (like the presence of resistance mechanisms) .

Eigenschaften

IUPAC Name |

N-[[(5S)-3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O3/c1-7(17)15-5-11-6-16(12(18)19-11)10-3-8(13)2-9(14)4-10/h2-4,11H,5-6H2,1H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZFVXPBLHNVNS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653098 | |

| Record name | N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | |

CAS RN |

167010-30-2 | |

| Record name | N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

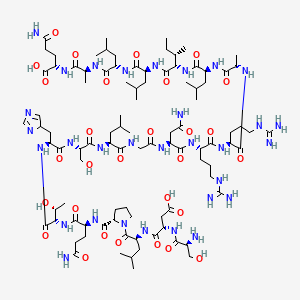

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.